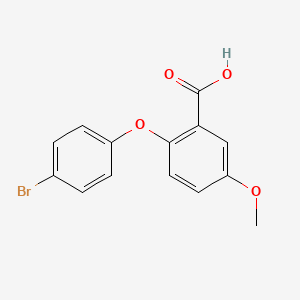

2-(4-Bromophenoxy)-5-methoxybenzoic acid

カタログ番号 B8468190

分子量: 323.14 g/mol

InChIキー: VLRIVMWVPYALGL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08957083B2

Procedure details

A RBF equipped with a reflux condenser was charged with 2-bromo-5-methoxy benzoic acid (430 g, 1.8614 mol), 4-bromo phenol (322 g, 1.8614 mol, 1 eq), potassium carbonate (514.5 g, 3.7 228 mol, 2.0 eq) and CuOTf-toluene complex (24.08 g, 0.04653 mol, 0.025 eq). Ethyl acetate (9.0 ml 0.09679 mol, 0.052) and toluene (1.3 L) was carefully added portion wise. After stirring at RT for 10 min, the mixture was heated to 50° C. and stirred for 30 min. The mixture was then heated to 110° C. for 20 hrs. The reaction was monitored by TLC. After 20 hrs, TLC showed total consumption of starting materials. The reaction mixture was cooled to RT, diluted with water and acidified by 2N HCl. The reaction mixture was extracted with ethyl acetate (3.0×2 liter) followed by filteration of the extract through celite bed and washing with ethyl acetate (1.0 liter). Combined extracts were dried over sodium sulfate and concentrated to yield a crude mass of 590 g. (Dark brown solid). This mass was used directly in step 2.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>C1(C)C=CC=CC=1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][C:2]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:16][CH:15]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

430 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=O)O)C=C(C=C1)OC

|

|

Name

|

|

|

Quantity

|

322 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

514.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

1.3 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at RT for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A RBF equipped with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 50° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated to 110° C. for 20 hrs

|

|

Duration

|

20 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 20 hrs

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting materials

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with ethyl acetate (3.0×2 liter)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract through celite bed

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with ethyl acetate (1.0 liter)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Combined extracts were dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a crude mass of 590 g

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)OC)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |